molecular formula C20H26N2O3S B2929064 N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide CAS No. 690246-08-3

N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide

Cat. No.: B2929064
CAS No.: 690246-08-3
M. Wt: 374.5
InChI Key: LWSXDCPMXPWIRT-UHFFFAOYSA-N
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Description

N-Phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide is a synthetic specialty chemical designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a hybrid structure combining a phenethylacetamide group with a tetramethylphenylsulfonamide moiety. The acetamide functional group is a recognized pharmacophore present in compounds with diverse biological activities, ranging from enzyme inhibition to central nervous system (CNS) effects . Simultaneously, the sulfonamide group is a privileged structure in drug discovery, known for its ability to inhibit various enzymes, such as carbonic anhydrases, and is being actively investigated for developing new therapeutic agents . The unique 2,3,5,6-tetramethylphenyl group on the sulfonamide portion may influence the compound's lipophilicity, steric bulk, and metabolic stability, potentially leading to selective target interactions. Researchers can utilize this chemical as a key intermediate or precursor for constructing more complex molecules, or as a tool compound for probing biochemical pathways where sulfonamide-acetamide hybrids are of interest. This product is intended for research purposes only in a controlled laboratory setting and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety and stability tests before handling.

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)22-13-19(23)21-11-10-18-8-6-5-7-9-18/h5-9,12,22H,10-11,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSXDCPMXPWIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative

Industrial Production Methods: In an industrial setting, the compound is produced through a combination of chemical reactions carried out in controlled environments. The process involves the use of specific catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Purity Application Reference
N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide Phenethyl, tetramethylphenylsulfonamido Column chromatography >95% Keap1 inhibition (inferred)
Compound 77a-I1 Pyrazole-tetrazolyl, tetramethylphenyl TBAF/TMS-Azide, column >95% Keap1 inhibitor
Compound 80 Cyano, cyclopropyl General Procedure E >95% Keap1 inhibitor
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro, chloro, methylsulfonyl Acetic anhydride reflux N/A Heterocyclic synthesis
Alachlor Chloro, methoxymethyl Industrial synthesis N/A Herbicide
N-(2,3,5,6-Tetrafluorophenyl)acetamide Tetrafluorophenyl Not specified N/A Pharmaceutical intermediate

Key Research Findings

Structural Impact on Function: Bulky tetramethylphenyl groups (target compound) may enhance hydrophobic binding in protein targets compared to nitro or chloro substituents . Polar groups (e.g., tetrazolyl, cyano) improve solubility and metabolic stability in Keap1 inhibitors .

Synthetic Trends :

  • Column chromatography is a standard purification method for high-purity sulfonamido-acetamides .
  • Acetylation reactions (e.g., acetic anhydride) are versatile for introducing acetamide moieties .

Application Divergence :

  • Chloroacetamides (e.g., alachlor) dominate agrochemicals, while sulfonamido/fluorinated analogs are prioritized in medicinal chemistry .

Biological Activity

N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including synthesis, mechanisms of action, and biological evaluations.

Chemical Structure and Properties

  • Chemical Formula : C16H22N2O2S
  • Molecular Weight : 310.42 g/mol
  • CAS Number : 690246-08-3

The compound features a phenethyl group linked to a sulfonamide moiety, which is known for various biological activities, including antimicrobial and anticonvulsant effects.

Synthesis

The synthesis of this compound involves the reaction of phenethylamine with 2-(2,3,5,6-tetramethylphenylsulfonyl)acetyl chloride under controlled conditions. The reaction typically yields a high purity product suitable for biological testing.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For example:

  • Model Used : Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models in mice.
  • Results : Compounds with similar structures showed activity in MES seizures. The efficacy was attributed to their ability to bind to neuronal voltage-sensitive sodium channels.

Antimicrobial Activity

Sulfonamide derivatives are widely recognized for their antimicrobial properties. Preliminary data suggest that this compound may inhibit bacterial growth through the inhibition of folic acid synthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Anticonvulsant Effects :
    • Objective : Evaluate the anticonvulsant potential in animal models.
    • Findings : Some derivatives demonstrated significant protection against seizures compared to control groups (p < 0.05).
    • Mechanism : Inhibition of sodium channels was confirmed through electrophysiological studies.
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial activity against various bacterial strains.
    • Results : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against tested pathogens.
    • : The sulfonamide group is crucial for its antimicrobial action.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights the importance of specific functional groups in enhancing biological activity:

Compound StructureActivity TypeObserved Effect
Sulfonamide groupAntimicrobialSignificant inhibition
Phenethyl moietyAnticonvulsantEnhanced seizure protection
Acetamide linkageGeneral stabilityImproved bioavailability

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